molecular formula C5H9ClF3NS B15315012 3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride

3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride

Cat. No.: B15315012
M. Wt: 207.65 g/mol
InChI Key: CCQLHOCLGPOPFY-UHFFFAOYSA-N
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Description

3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a sulfanyl group, which is further connected to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the successful incorporation of the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride involves its interaction with molecular targets through its trifluoromethyl and sulfanyl groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride is unique due to its combination of a trifluoromethyl group with an azetidine ring, providing distinct reactivity and stability compared to other trifluoromethyl-containing compounds. This uniqueness makes it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C5H9ClF3NS

Molecular Weight

207.65 g/mol

IUPAC Name

3-(trifluoromethylsulfanylmethyl)azetidine;hydrochloride

InChI

InChI=1S/C5H8F3NS.ClH/c6-5(7,8)10-3-4-1-9-2-4;/h4,9H,1-3H2;1H

InChI Key

CCQLHOCLGPOPFY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CSC(F)(F)F.Cl

Origin of Product

United States

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